5-(1,2,4-triazol-1-yl)-2-Nitroaniline
Description
5-(1,2,4-Triazol-1-yl)-2-nitroaniline is a heterocyclic aromatic compound featuring a nitroaniline backbone substituted with a 1,2,4-triazole moiety at the 5-position.
Properties
Molecular Formula |
C8H7N5O2 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-nitro-5-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7N5O2/c9-7-3-6(12-5-10-4-11-12)1-2-8(7)13(14)15/h1-5H,9H2 |
InChI Key |
XBIVHNUPKRZXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a)
5-(4-Methylpiperazino)-2-Nitroaniline
- Key Differences: Substitutes the triazole group with a 4-methylpiperazino moiety.
- However, the absence of a triazole ring reduces hydrogen-bonding capacity compared to the target compound .
Fungicidal Triazole Derivatives
Triazole-containing compounds are widely used as fungicides.
Comparison Insights :
- Steric and Electronic Effects : The target compound lacks the bulky hydrophobic groups (e.g., dichlorophenyl in tebuconazole) critical for fungal membrane targeting. Its nitroaniline group may instead favor interactions with redox-active enzymes.
Nitroaniline Derivatives
N,N-Dimethyl-3-Nitroaniline
5-(4-Methyl-1H-Imidazol-1-yl)-2-Nitrobenzonitrile
- Key Differences : Replaces triazole with imidazole and adds a nitrile group.
- Reactivity : The nitrile group enables click chemistry applications, whereas the triazole in the target compound may participate in metal coordination or π-π stacking .
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